molecular formula C23H26N2O3 B7701003 N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide

Cat. No. B7701003
M. Wt: 378.5 g/mol
InChI Key: ZTCUJOGSFAPVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as BMH-21, is a novel small molecule inhibitor that has been recently developed for the treatment of cancer. BMH-21 has shown promising results in preclinical studies as a potential anticancer drug.

Mechanism of Action

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to target a specific protein called FACT (facilitates chromatin transcription). FACT is a protein complex that is involved in the transcription of DNA into RNA. This compound binds to FACT and disrupts its function, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a selective toxicity towards cancer cells. It has minimal effects on normal cells, which makes it a promising anticancer drug candidate. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for lab experiments. It has a high potency against cancer cells, which allows for lower concentrations to be used in experiments. It also has a relatively low toxicity towards normal cells, which makes it a safer option for in vitro and in vivo experiments. However, this compound is still in the preclinical stage of development, and more studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the development of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to conduct more preclinical studies to determine the safety and efficacy of this compound in animal models. Additionally, clinical trials will need to be conducted to determine the feasibility of using this compound as a cancer treatment in humans. Finally, further studies are needed to investigate the potential of this compound in combination with other anticancer drugs for improved efficacy.

Synthesis Methods

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide was synthesized using a multi-step synthetic route. The first step involves the condensation of 2-hydroxy-6-methylquinoline-3-carbaldehyde with 4-methoxybenzoyl chloride in the presence of a base to form a Schiff base. The Schiff base is then reduced with sodium borohydride to produce the corresponding amine. The amine is further reacted with N-butyl-4-aminobenzamide in the presence of a coupling agent to give the final product, this compound.

Scientific Research Applications

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

IUPAC Name

N-butyl-4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-4-5-12-25(23(27)17-7-9-20(28-3)10-8-17)15-19-14-18-13-16(2)6-11-21(18)24-22(19)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCUJOGSFAPVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.